1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-(chloromethyl)-3-methylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-6-2-7(3-6,4-6)5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVYSMJUBGJDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The molecular targets and pathways involved are specific to the reactions it undergoes and the reagents used.
Comparison with Similar Compounds
Halogenated BCP Derivatives
- Chloromethyl vs. Fluorinated BCPs : The chloromethyl group increases lipophilicity compared to BCP-F₂ but offers distinct reactivity (e.g., SN2 substitutions). BCP-F₂’s difluoro substitution reduces logP by 1.5 units compared to phenyl, enhancing solubility .
- Bromine vs. Chlorine : Bromine’s larger atomic radius facilitates radical reactions (e.g., tricyclopentane ring-opening), whereas chlorine’s electronegativity favors polar interactions .
Methyl-Substituted BCP Derivatives
Key Routes to Halogenated BCPs
- Chloromethyl-BCP : Likely synthesized via carbene insertion into bicyclo[1.1.0]butanes, analogous to dichlorocarbene strategies for gem-dichloro-BCPs .
- BCP-F₂ : Generated via in situ difluorocarbene insertion (FSO₂CF₂CO₂TMS/NaF), highlighting the need for specialized reagents .
- Radical Approaches : Brominated BCPs are accessible via triethylborane-initiated radical ring-opening of tricyclopentanes, offering functional group tolerance .
Challenges
- Bridge Functionalization : Secondary bridge positions (e.g., chloromethyl) are synthetically challenging due to BCP’s strain and symmetry. Tertiary bridgehead functionalization (e.g., methyl) is better established .
Physicochemical Properties
| Property | 1-(Chloromethyl)-3-methylBCP | BCP-F₂ | Phenyl (Reference) |
|---|---|---|---|
| Lipophilicity (logP) | Estimated ~2.5 | 1.2 | 2.7 |
| Water Solubility | Moderate | High | Low |
| Acidity (pKa) | N/A | ~8.5 (CF₂-H) | N/A |
- The chloromethyl group balances lipophilicity and solubility, positioning it between aromatic (high logP) and fluorinated (low logP) systems.
Biological Activity
1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of bicyclo[1.1.1]pentane (BCP), which is known for its unique structural properties that can enhance the pharmacological profiles of drug candidates. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential applications.
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with bicyclo[1.1.1]pentane derivatives.
- Reagents : Common reagents include alkyl halides and bases such as lithium diisopropylamide (LDA) or methyl lithium.
- Methodology : The reaction conditions can vary, but they generally involve nucleophilic substitution to introduce the chloromethyl group at the desired position on the bicyclic framework.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those containing the chloromethyl group. For instance, a study evaluating BCP-containing lipoxin A4 mimetics demonstrated significant inhibition of NFκB activity in human monocyte cell lines, indicating their potential as anti-inflammatory agents . Specifically, one derivative showed an IC50 in the picomolar range, effectively reducing pro-inflammatory cytokine release.
Enzyme Inhibition
Another notable aspect of the biological activity of BCPs is their role as enzyme inhibitors. Research has shown that replacing traditional aromatic rings with BCP motifs can enhance the permeability and solubility of compounds while maintaining their inhibitory efficacy against enzymes like γ-secretase . This modification resulted in improved pharmacokinetic properties in mouse models, suggesting that BCPs could be advantageous in drug design.
Case Study 1: Lipoxin A4 Mimetics
In a systematic evaluation of BCP derivatives as lipoxin A4 mimetics, compounds were synthesized and screened for their anti-inflammatory effects. The study found that certain BCP analogues significantly attenuated lipopolysaccharide (LPS)-induced inflammation by downregulating pro-inflammatory cytokines such as TNFα and MCP-1 .
Case Study 2: γ-Secretase Inhibitors
A comparative study on γ-secretase inhibitors highlighted the advantages of using BCPs over traditional phenyl groups. The modified compounds showed enhanced oral bioavailability and metabolic stability, making them promising candidates for further development in treating Alzheimer's disease .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Q & A
Q. How can advanced computational tools predict novel applications of bicyclo[1.1.1]pentane derivatives in materials science?
- Methodology :
- MD Simulations : Study strain energy release (~30 kcal/mol) during polymerization to design high-strength polymers .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. I) with photophysical properties (e.g., fluorescence quantum yield ΦF ~0.4 for iodinated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
